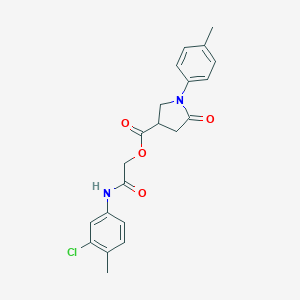
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family, which is known for its diverse range of biological activities.
作用机制
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound is able to reduce these symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential anticancer activity. Another advantage is that this compound has been extensively studied, and its synthesis method has been optimized to produce high yields.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not been extensively studied in human trials, so its safety and efficacy in humans is not well-established.
未来方向
There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential use in treating cancer. This compound has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more specific and effective drugs. Finally, more research is needed to establish the safety and efficacy of this compound in human trials.
合成方法
The synthesis method for 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. This synthesis method has been optimized to produce high yields of the compound.
科学研究应用
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research due to its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
属性
产品名称 |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H21ClN2O4 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-3-7-17(8-4-13)24-11-15(9-20(24)26)21(27)28-12-19(25)23-16-6-5-14(2)18(22)10-16/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25) |
InChI 键 |
QZDNZIPKQJAXCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)



